molecular formula C25H20N6O3 B1672483 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-b]pyridazin-3-yl]pyrimidin-2-amine

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-b]pyridazin-3-yl]pyrimidin-2-amine

Cat. No.: B1672483
M. Wt: 452.5 g/mol
InChI Key: PHMQSKGFSDGFMK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GW827106X involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazolo[1,5-b]pyridazine core, followed by functionalization to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of GW827106X follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: GW827106X undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

GW827106X has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the inhibition of GSK-3 and its effects on various chemical pathways.

    Biology: Employed in cellular and molecular biology to investigate the role of GSK-3 in cell signaling, proliferation, and apoptosis.

    Medicine: Explored for its potential therapeutic applications in diseases such as cancer, diabetes, and neurodegenerative disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting GSK-3.

Mechanism of Action

GW827106X exerts its effects by selectively inhibiting GSK-3. The inhibition of GSK-3 leads to the modulation of various cellular pathways, including glycogen metabolism, cell cycle regulation, and apoptosis. The molecular targets include the active site of GSK-3, where GW827106X binds and prevents its activity. This inhibition affects downstream signaling pathways, leading to altered cellular responses .

Comparison with Similar Compounds

Comparison: GW827106X is unique due to its high selectivity for GSK-3 over CDK-2, making it a valuable tool for studying GSK-3-specific pathways. Compared to other inhibitors, GW827106X offers a distinct chemical structure and binding affinity, providing researchers with an alternative option for GSK-3 inhibition studies .

Properties

Molecular Formula

C25H20N6O3

Molecular Weight

452.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-b]pyridazin-3-yl]pyrimidin-2-amine

InChI

InChI=1S/C25H20N6O3/c1-32-18-7-4-16(5-8-18)24-23(20-3-2-11-27-31(20)30-24)19-10-12-26-25(29-19)28-17-6-9-21-22(15-17)34-14-13-33-21/h2-12,15H,13-14H2,1H3,(H,26,28,29)

InChI Key

PHMQSKGFSDGFMK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN3C(=C2C4=NC(=NC=C4)NC5=CC6=C(C=C5)OCCO6)C=CC=N3

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=C2C4=NC(=NC=C4)NC5=CC6=C(C=C5)OCCO6)C=CC=N3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GW827106X;  GW-827106-X;  GW 827106 X;  GW-827106X; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-b]pyridazin-3-yl]pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
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N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-b]pyridazin-3-yl]pyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-b]pyridazin-3-yl]pyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-b]pyridazin-3-yl]pyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-b]pyridazin-3-yl]pyrimidin-2-amine
Reactant of Route 6
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[2-(4-methoxyphenyl)pyrazolo[1,5-b]pyridazin-3-yl]pyrimidin-2-amine

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